Molecular Weight and Heavy Atom Count Differentiation: Impact on Permeability and Solubility Pre-Screening
The target compound (MW 247.72 g·mol⁻¹ as the hydrochloride salt; free base MW 211.26) occupies a distinct physicochemical space compared to its closest commercially available analogs. The N-unsubstituted analog 2-[4-(hydroxyimino)piperidin-1-yl]acetamide (free base MW 171.20) is 40.06 g·mol⁻¹ lighter, classifying it closer to fragment space with inherently higher aqueous solubility but potentially lower target-binding enthalpy . Conversely, the N-phenyl analog 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide (free base MW 247.29) is nearly isosteric but introduces a planar aromatic ring that alters LogP, polar surface area, and π-stacking capability relative to the cyclopropyl group . These differences can be decisive in pre-screening triage where molecular weight and lipophilicity filters are applied [1].
| Evidence Dimension | Molecular weight (free base) and structural topology |
|---|---|
| Target Compound Data | MW 211.26 g·mol⁻¹ (free base); MW 247.72 g·mol⁻¹ (HCl salt); cyclopropyl N-substituent |
| Comparator Or Baseline | 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide: MW 171.20 g·mol⁻¹ (free base); 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide: MW 247.29 g·mol⁻¹ (free base) |
| Quantified Difference | ΔMW = +40.06 vs. unsubstituted analog; ΔMW = −36.03 vs. N-phenyl analog |
| Conditions | Calculated from molecular formula; free base values for direct comparison |
Why This Matters
Molecular weight differences of this magnitude directly affect passive membrane permeability, aqueous solubility, and compliance with lead-likeness criteria used in early-stage compound triage.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
